molecular formula C16H18N4 B2409473 2-[1-(Dimethylamino)-3-(2,5-dimethylanilino)-2-propenylidene]malononitrile CAS No. 339101-98-3

2-[1-(Dimethylamino)-3-(2,5-dimethylanilino)-2-propenylidene]malononitrile

Cat. No. B2409473
M. Wt: 266.348
InChI Key: HIZWWVHRZFPZDU-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(Dimethylamino)-3-(2,5-dimethylanilino)-2-propenylidene]malononitrile (DMAD) is a synthetic organic compound that has been used in various scientific research applications. DMAD is a highly versatile and efficient reagent, and has been used in a variety of reactions, including aldol condensations, Wittig reactions, and Michael additions. DMAD has also been used as a catalyst for various organic transformations, including the preparation of cyclic compounds, heterocyclic compounds, and other compounds. DMAD has been used in a variety of laboratory experiments, including the preparation of pharmaceuticals, the synthesis of fine chemicals, and the synthesis of organic compounds.

Scientific Research Applications

Alzheimer's Disease Diagnosis

2-[1-(Dimethylamino)-3-(2,5-dimethylanilino)-2-propenylidene]malononitrile and its derivatives, such as [18F]FDDNP, have been utilized in Alzheimer's disease research. For instance, [18F]FDDNP, a hydrophobic radiofluorinated derivative, was used in positron emission tomography to localize neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients (Shoghi-Jadid et al., 2002).

Optical and Photophysical Applications

Studies have shown that malononitrile derivatives exhibit strong intramolecular charge transfer absorption bands and can be used in optical materials. For example, two derivatives synthesized showed strong fluorescence emission and were measured for two-photon absorption cross-sections, indicating potential applications in optical devices (Zhao et al., 2007).

properties

IUPAC Name

2-[(E)-1-(dimethylamino)-3-(2,5-dimethylanilino)prop-2-enylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4/c1-12-5-6-13(2)15(9-12)19-8-7-16(20(3)4)14(10-17)11-18/h5-9,19H,1-4H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZWWVHRZFPZDU-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC=CC(=C(C#N)C#N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)N/C=C/C(=C(C#N)C#N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(Dimethylamino)-3-(2,5-dimethylanilino)-2-propenylidene]malononitrile

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